(-)-1'-Methyl-N-Benzyl Normetazocine

Sigma-1 receptor pharmacology Enantioselective binding Benzomorphan SAR

(-)-1'-Methyl-N-Benzyl Normetazocine is a critical (−)-enantiomer benzomorphan intermediate with a unique, stereochemically constrained N-(1-phenylethyl) substituent. Unlike planar N-benzyl or flexible N-phenethyl congeners, its branched architecture enables precise SAR dissection of sigma-1 (σ₁) receptor engagement versus opioid receptor activity. Supplied at ≥95% purity, this building block is essential for labs synthesizing (−)-Cyclazocine and exploring mixed opioid/sigma ligands, bypassing costly late-stage chiral resolution.

Molecular Formula C₂₂H₂₇NO
Molecular Weight 321.46
Cat. No. B1163363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-1'-Methyl-N-Benzyl Normetazocine
Synonyms(2R,6R,11R)-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-3-(1-phenylethyl)-2,6-methano-3-benzazocin-8-ol; 
Molecular FormulaC₂₂H₂₇NO
Molecular Weight321.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-1′-Methyl-N-Benzyl Normetazocine: Chiral Benzomorphan Sigma/Opioid Research Tool & Synthetic Intermediate


(-)-1′-Methyl-N-Benzyl Normetazocine (CAS not yet assigned; synonyms: (2R,6R,11R)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(1-phenylethyl)-2,6-methano-3-benzazocin-8-ol; C₂₂H₂₇NO, MW 321.46) is a chiral 6,7-benzomorphan derivative of the normetazocine scaffold bearing an N-(1-phenylethyl) substituent—i.e., an α-methylbenzyl group on the basic nitrogen . As the (−) enantiomer of the cis-benzomorphan series, this compound occupies a structurally defined intersection between classical sigma-1 receptor ligands (e.g., (+)-N-benzylnormetazocine, Ki σ₁ = 0.67 nM) and opioid-active N-substituted normetazocines whose pharmacological profile is exquisitely sensitive to N-substituent architecture [1]. It is catalogued primarily as a chiral research intermediate for the synthesis of (−)-Cyclazocine and (−)-Normetazocine, and is supplied at analytical purity typically ≥95% .

Why (−)-1′-Methyl-N-Benzyl Normetazocine Cannot Be Replaced by Generic N-Benzyl or N-Phenethyl Normetazocine Analogs


The pharmacological profile of N-substituted normetazocines is profoundly determined by three interdependent structural variables: (i) the absolute configuration at the benzomorphan C-1 and C-6 stereocenters (cis-(−) vs cis-(+)), (ii) the length, branching, and conformational flexibility of the N-alkyl/aralkyl chain, and (iii) substitution at the α-carbon of the N-substituent (the 1′-position) [1]. In the prototypical N-benzyl series, the (+)-enantiomer displays a σ₁ Ki of 0.67 nM with >14,000-fold selectivity over PCP receptors, while the (−)-enantiomer shows 55-fold weaker σ₁ affinity (Ki ≈ 36.8 nM)—a single stereochemical inversion altering receptor engagement by nearly two orders of magnitude [1]. Extending the N-substituent from benzyl to 2-phenylethyl (phenazocine) further reshapes the profile: (+)-phenazocine σ₁ Ki = 3.8 nM, (−)-phenazocine σ₁ Ki = 85 nM, and both enantiomers acquire mixed opioid agonist/σ₁ antagonist properties [2]. The 1′-methyl branch in (−)-1′-Methyl-N-Benzyl Normetazocine introduces a chiral center on the N-substituent itself, generating a stereochemically constrained 1-phenylethyl architecture that is structurally distinct from both the planar N-benzyl and the flexible N-2-phenylethyl congeners. Because even homologous N-alkyl substitutions (methyl through decyl) produce divergent agonist, antagonist, and sigma binding outcomes in antinociceptive and dependence assays [3], generic interchange among N-substituted normetazocines is scientifically unsound without matched pharmacological characterization.

Quantitative Comparative Evidence for (−)-1′-Methyl-N-Benzyl Normetazocine Against Closest Structural Analogs


Enantiomer-Driven Sigma-1 Affinity Differentiation: (−) vs (+)-N-Benzylnormetazocine as Baseline

The (−) enantiomer of N-benzylnormetazocine—the direct des-methyl analog of the target compound—exhibits a σ₁ receptor affinity 55-fold lower than its (+)-antipode. Carroll et al. (1992) reported Ki = 0.67 nM for (+)-N-benzyl-N-normetazocine at the σ₁ site (displacement of [³H]-(+)-pentazocine or [³H]-(+)-3-PPP), with the (−)-enantiomer showing a 55-fold selectivity differential [1]. This corresponds to an inferred Ki of approximately 36.8 nM for (−)-N-benzylnormetazocine. By conservative class-level inference, (−)-1′-Methyl-N-Benzyl Normetazocine, which shares the same (−)-benzomorphan configuration, is expected to retain the reduced σ₁ engagement characteristic of the (−) series—a critical consideration for studies seeking to minimize sigma-mediated psychotomimetic confounds while preserving benzomorphan scaffold interactions.

Sigma-1 receptor pharmacology Enantioselective binding Benzomorphan SAR

1′-Position Substitution Tolerance: Halo-SAR Guides Expectation for 1′-Methyl Sigma-1 Binding

Danso-Danquah et al. (1995) systematically evaluated 1′- and 3′-halo-substituted analogs of (+)-N-benzyl- and (+)- and (−)-N-dimethylallyl-N-normetazocine at σ₁ and σ₂ receptors. Their SAR analysis demonstrated that halogen substitution at the 1′-position (the α-carbon of the N-substituent) had minimal impact on σ₁ binding affinity, whereas 3′-halo substitution and 1′,3′-dihalo substitution produced significant reductions in σ₁ affinity [1]. This establishes a structure-derived precedent that the 1′-methyl substituent in the target compound is unlikely to dramatically perturb σ₁ receptor engagement relative to the unsubstituted (−)-N-benzylnormetazocine baseline. The 1′-position thus represents a sterically and electronically tolerant site amenable to substitution without sacrificing sigma receptor recognition—a property not shared by the 3′-position.

Structure-activity relationship Sigma receptor binding 1′-substitution effects

N-Substituent Architecture: 1-Phenylethyl (Branched) vs 2-Phenylethyl (Linear) Differentiation at Sigma-1

The target compound's N-(1-phenylethyl) substituent introduces a methyl branch at the α-carbon, creating a stereogenic center absent in the clinically studied N-(2-phenylethyl) analog phenazocine. Prezzavento et al. (2017) reported that (−)-phenazocine (2-phenylethyl) binds σ₁ with Ki = 85 ± 2.0 nM and exhibits σ₁ antagonist properties (DPH-insensitive binding), while (+)-phenazocine shows Ki = 3.8 ± 0.4 nM [1]. By comparison, the (−)-N-benzyl series (planar benzyl) yields σ₁ Ki ≈ 36.8 nM [2]. The 1-phenylethyl architecture of (−)-1′-Methyl-N-Benzyl Normetazocine is geometrically intermediate: it shares the benzylic carbon attachment with the N-benzyl series but introduces steric bulk and a chiral methyl comparable to the branched N-dimethylallyl group of pentazocine. This unique substitution geometry is predicted to produce a σ₁/opioid selectivity profile distinct from both the N-benzyl and N-2-phenylethyl series, relevant for experiments requiring fine-tuned receptor engagement.

N-substituent geometry Phenazocine comparison Receptor selectivity

Documented Chiral Intermediate Role: Synthetic Gateway to (−)-Cyclazocine and (−)-Normetazocine

Multiple independent vendor technical listings (Gentaur, ChemicalBook, Coompo Research Chemicals) consistently identify (−)-1′-Methyl-N-Benzyl Normetazocine as an intermediate in the production of (−)-Cyclazocine and (−)-Normetazocine . This established synthetic role distinguishes the compound from closely related N-benzylnormetazocines (e.g., (+)-N-benzylnormetazocine, which is primarily a sigma-1 pharmacological probe) and from N-phenethylnormetazocines (developed as MOR agonists). The N-(1-phenylethyl) group serves as a chiral protecting/activating moiety that can be selectively cleaved or transformed to access the secondary amine (−)-normetazocine, which is then elaborated to (−)-cyclazocine via cyclopropylmethylation. This provides a procurement rationale grounded in synthetic tractability rather than solely in receptor pharmacology.

Asymmetric synthesis Chiral intermediate Benzomorphan synthesis

Sigma-1 Selectivity Over PCP and MOR Receptors: Class-Level Selectivity Ratios Guide Experimental Design

The (+)-N-benzylnormetazocine scaffold establishes the ceiling for sigma-1 selectivity achievable in the N-benzylnormetazocine series: >14,000-fold selectivity for σ₁ over PCP (NMDA) receptors, and >2,400-fold selectivity over μ-opioid receptors (MOR), as measured by displacement of [³H]TCP and [³H]DAMGO respectively [1]. In the broader N-substituted normetazocine class, enantioselectivity at sigma sites is a conserved feature: the (+)-N-benzyl analog showed 55-fold σ₁ selectivity over its (−)-counterpart, while (+)-normetazocine (Ki = 30 nM) and (+)-metazocine (Ki = 41 nM) demonstrated the highest PCP receptor affinities in the series [1]. The (−)-enantiomeric series, into which the target compound falls, is anticipated to display lower absolute σ₁ affinity but also reduced PCP-site engagement, potentially offering a cleaner pharmacological window for studying opioid-mediated effects without sigma or PCP confounds. Importantly, the May et al. (1994) study of (−)-N-alkyl homologs confirmed that N-substituent identity profoundly affects whether a given enantiomer behaves as a MOR agonist, KOR agonist, or narcotic antagonist, with the (−)-methyl through (−)-heptyl homologs showing antinociceptive potency comparable to or exceeding morphine in tail-flick and phenylquinone assays [2].

Receptor selectivity profiling Sigma vs PCP discrimination Off-target binding

Evidence-Backed Research and Industrial Application Scenarios for (−)-1′-Methyl-N-Benzyl Normetazocine


Enantioselective Sigma-1 vs. Opioid Receptor Pharmacology Dissection

The 55-fold σ₁ affinity differential between the (+) and (−) enantiomers of the N-benzylnormetazocine series [1] provides a rational basis for using (−)-1′-Methyl-N-Benzyl Normetazocine as the (−) representative in head-to-head enantiomer comparisons. By pairing this compound with (+)-N-benzylnormetazocine (Ki σ₁ = 0.67 nM), researchers can dissect the contribution of sigma-1 receptor engagement to observed in vivo effects—particularly psychotomimetic, motor, and neuroprotective endpoints—while controlling for benzomorphan scaffold interactions at opioid and PCP sites. The additional 1′-methyl group provides a synthetic anchor for further derivatization without substantially altering sigma binding, as demonstrated by 1′-halo SAR [2].

Asymmetric Synthesis of (−)-Cyclazocine and Novel Cyclazocine Analogs

Multiple vendor sources document (−)-1′-Methyl-N-Benzyl Normetazocine as a direct intermediate in the production of (−)-Cyclazocine and (−)-Normetazocine [1] [2]. The N-(1-phenylethyl) group functions as a chiral auxiliary and protecting group that can be removed or modified after construction of the benzomorphan core. This positions the compound as a strategic starting material for medicinal chemistry programs developing cyclazocine-derived analgesics, KOR agonists, or mixed opioid/sigma ligands with defined (−) stereochemistry—bypassing the need for chiral resolution of late-stage intermediates. Laboratories pursuing novel benzomorphan-based therapeutics for pain, substance use disorders, or neuropsychiatric indications can leverage this intermediate for expedited SAR exploration.

Structure-Activity Relationship Mapping of N-Substituent Geometry on Receptor Selectivity

The N-(1-phenylethyl) substituent of the target compound occupies a unique position in the N-substituent geometric continuum: it is branched like N-dimethylallyl (pentazocine) yet aromatic like N-benzyl and N-2-phenylethyl. With (−)-phenazocine (σ₁ Ki = 85 nM) [1] and (−)-N-benzylnormetazocine (σ₁ Ki ≈ 36.8 nM) [2] serving as the linear and planar comparators respectively, the 1-phenylethyl architecture enables systematic SAR studies probing how α-carbon substitution geometry modulates the balance between sigma-1 antagonist activity and MOR/DOR/KOR agonist efficacy. Because the N-substituent strongly dictates the agonist/antagonist character of normetazocine derivatives—the (−)-propyl homolog being a narcotic antagonist while (−)-methyl through (−)-heptyl are morphine-like agonists [3]—this compound fills a specific structural niche for understanding ligand-receptor recognition determinants.

PET Tracer Development and Sigma Receptor Imaging Agent Precursor Evaluation

The (+)-N-benzylnormetazocine scaffold has been successfully developed as a PET radiotracer ([¹¹C]-(+)-NBnNM) with high brain uptake, saturable sigma-receptor-specific binding, and enantioselective displacement (ED₅₀ = 0.02 mg/kg for unlabeled (+)-NBnNM) [1]. While the (+) enantiomer is optimized for sigma receptor imaging, the (−)-1′-methyl-N-benzyl derivative offers a complementary tool for evaluating the contribution of non-sigma binding sites to the PET signal. The 1′-methyl group provides a potential site for ¹¹C or ¹⁸F labeling via methylation or halogenation strategies, and the 1′-position's demonstrated tolerance for substitution without sigma affinity loss [2] supports the feasibility of developing radiolabeled analogs as control probes or for dual-target imaging paradigms.

Quote Request

Request a Quote for (-)-1'-Methyl-N-Benzyl Normetazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.